molecular formula C16H22NP B6318957 2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95% CAS No. 1257847-61-2

2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%

Cat. No. B6318957
CAS RN: 1257847-61-2
M. Wt: 259.33 g/mol
InChI Key: PBKSJWJQKFSOFR-UHFFFAOYSA-N
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Description

2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95% (abbreviated as 2-BMP-1P-1H-P) is an organophosphorus compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in polar organic solvents. 2-BMP-1P-1H-P is an important reagent in organic synthesis, and it has been used in the synthesis of various heterocyclic compounds and pharmaceuticals.

Scientific Research Applications

2-BMP-1P-1H-P has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in the synthesis of pharmaceuticals. It has also been used in the synthesis of metal complexes, as a catalyst in the polymerization of olefins, and as a reagent for the synthesis of polymers.

Mechanism of Action

2-BMP-1P-1H-P is an organophosphorus compound that acts as a Lewis acid. It is capable of forming coordinate covalent bonds with Lewis bases, such as amines, carboxylic acids, and alcohols. This allows it to act as a catalyst in the synthesis of heterocyclic compounds and pharmaceuticals.
Biochemical and Physiological Effects
2-BMP-1P-1H-P has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and non-mutagenic in a variety of in vitro and in vivo studies. However, its effects on the immune system are not well understood.

Advantages and Limitations for Lab Experiments

2-BMP-1P-1H-P has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is soluble in a variety of polar organic solvents. It is also relatively inexpensive, and it can be synthesized in high yields. However, it is not suitable for use in experiments involving high temperatures or extreme pHs.

Future Directions

2-BMP-1P-1H-P has a variety of potential future applications. It could be used in the development of new catalysts for organic synthesis, or as a ligand in the synthesis of pharmaceuticals. It could also be used in the synthesis of metal complexes, or as a reagent for the synthesis of polymers. It could also be used in the development of new materials or as a reagent in the synthesis of heterocyclic compounds. Finally, further research could be conducted to better understand its potential biochemical and physiological effects.

Synthesis Methods

2-BMP-1P-1H-P can be synthesized by a variety of methods. The most commonly used method is the reaction of 1-phenyl-1H-pyrrole with bis(1-methylethyl)phosphine in the presence of a base such as potassium carbonate. This reaction produces 2-BMP-1P-1H-P in yields of up to 95%. Other methods of synthesis include the reaction of 1-phenyl-1H-pyrrole with bis(1-methylethyl)phosphonium chloride, or the reaction of 1-phenyl-1H-pyrrole with bis(1-methylethyl)phosphine oxide.

properties

IUPAC Name

(1-phenylpyrrol-2-yl)-di(propan-2-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22NP/c1-13(2)18(14(3)4)16-11-8-12-17(16)15-9-6-5-7-10-15/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKSJWJQKFSOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%

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